molecular formula C65H96N20O13 B10770762 Zyklophin

Zyklophin

Cat. No.: B10770762
M. Wt: 1365.6 g/mol
InChI Key: UWLIKQFWZOPOAX-HRFULILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Zyklophin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific modifications made to the peptide structure .

Scientific Research Applications

Zyklophin has several scientific research applications, including:

    Chemistry: this compound is used as a tool to study the structure-activity relationships of kappa-opioid receptor antagonists. It helps in understanding the binding interactions and conformational changes of the receptor.

    Biology: this compound is used to investigate the physiological and behavioral effects of kappa-opioid receptor antagonism. It is particularly useful in studying stress, addiction, and pain modulation.

    Medicine: this compound has potential therapeutic applications in treating conditions such as depression, anxiety, and addiction. Its ability to block stress-induced reinstatement of drug-seeking behavior makes it a promising candidate for addiction treatment.

    Industry: this compound can be used in the development of new pharmaceuticals targeting the kappa-opioid receptor.

Comparison with Similar Compounds

Zyklophin is unique compared to other kappa-opioid receptor antagonists due to its peptide nature and cyclic structure. Similar compounds include:

This compound’s shorter duration of action and peptide nature make it distinct from these other compounds, offering unique advantages in specific research and therapeutic contexts .

Properties

Molecular Formula

C65H96N20O13

Molecular Weight

1365.6 g/mol

IUPAC Name

(3S,6S,9S,12S)-12-[[(2S)-2-[[2-[[2-[[(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-6-butan-2-yl-N-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-9-[3-(diaminomethylideneamino)propyl]-5,8,11,14-tetraoxo-1,4,7,10-tetrazacyclotetradecane-3-carboxamide

InChI

InChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1

InChI Key

UWLIKQFWZOPOAX-HRFULILYSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)N[C@@H](CNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

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